![molecular formula C7H7NO2 B2413826 1-Cyanocyclopent-3-ene-1-carboxylic acid CAS No. 1496263-20-7](/img/structure/B2413826.png)
1-Cyanocyclopent-3-ene-1-carboxylic acid
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Overview
Description
“1-Cyanocyclopent-3-ene-1-carboxylic acid” is a chemical compound with the molecular formula C7H7NO2 and a molecular weight of 137.14 . It is used in various chemical reactions and can be sourced from several suppliers .
Synthesis Analysis
The synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides, which are structurally similar to “1-Cyanocyclopent-3-ene-1-carboxylic acid”, has been reported. The synthesis involves a triethylamine-promoted cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature .
Molecular Structure Analysis
The molecular structure of “1-Cyanocyclopent-3-ene-1-carboxylic acid” consists of a cyclopentene ring with a cyanide group and a carboxylic acid group attached . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.
Scientific Research Applications
Synthesis and Chemical Properties
1-Cyanocyclopent-3-ene-1-carboxylic acid is involved in various chemical syntheses and reactions. For instance, it serves as a building block in the synthesis of trifluoromethylated cyclic compounds (Grellepois et al., 2012). Its derivatives, such as 1-(Trifluoromethyl)cyclopent-3-enecarboxylic Acid, demonstrate utility in creating a variety of difunctional trifluoromethylcyclopentane derivatives.
Role in Biochemical Studies
This compound has been studied for its inhibitory activity in biochemical processes. For example, cycloleucine, a structural analogue, inhibits the synthesis of S-adenosyl-L-methionine, a critical metabolic compound (Coulter et al., 1974). This highlights its potential use in studying enzyme activities and metabolic pathways.
Pharmaceutical Applications
Although direct applications in pharmaceuticals are not highlighted in the available literature for 1-Cyanocyclopent-3-ene-1-carboxylic acid, closely related compounds like 1-Aminocyclopent-3-ene-1-carboxylic Acid have been synthesized and investigated for their potential in drug development (Casabona & Cativiela, 2006).
Catalysis and Polymerization
In the field of catalysis and polymerization, derivatives of cyclopentene carboxylic acids have been utilized. These derivatives play a role in the polymerization processes, contributing to the development of new materials with specific properties (Mathew et al., 1996).
Organic Chemistry and Synthesis Techniques
The compound and its analogues are involved in various organic synthesis techniques. Their reactivity and structural properties are exploited to create novel organic compounds, which can have diverse applications in chemistry and material science (Liao et al., 2004).
Future Directions
properties
IUPAC Name |
1-cyanocyclopent-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-5-7(6(9)10)3-1-2-4-7/h1-2H,3-4H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQGBQBKRHDZSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1(C#N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyanocyclopent-3-ene-1-carboxylic acid |
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